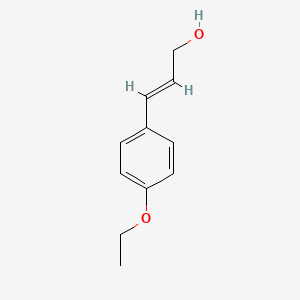![molecular formula C28H43N7O8 B12110693 2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels à travers une série de réactions telles que l'amidation, l'estérification et la cyclisation. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes permettent un contrôle précis des conditions réactionnelles et peuvent augmenter considérablement l'efficacité et la capacité du processus de production. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit que le produit final répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.
Réactifs et conditions courants
Les réactions impliquant ce composé nécessitent souvent des réactifs et des conditions spécifiques pour se dérouler efficacement. Par exemple, les réactions d'oxydation peuvent nécessiter des conditions acides ou basiques, tandis que les réactions de réduction nécessitent souvent des conditions anhydres pour éviter des réactions secondaires indésirables. Les réactions de substitution peuvent nécessiter l'utilisation de catalyseurs ou de solvants spécifiques pour faciliter la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques ou des cétones, tandis que les réactions de réduction peuvent produire des alcools ou des amines. Les réactions de substitution peuvent conduire à la formation de divers dérivés, en fonction des groupes fonctionnels impliqués.
Applications de la recherche scientifique
L'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Ce composé peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes, ainsi que comme réactif dans diverses réactions chimiques.
Biologie : Il peut être utilisé dans des études impliquant l'inhibition enzymatique, la liaison aux protéines et d'autres processus biochimiques.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité, de polymères et d'autres matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à l'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque comprennent :
- Chlorure de 4-(4,6-diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium
- N(4)-(phényle substitué)-N(4)-alkyl/désalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines
Unicité
Ce qui distingue l'acide 2-[[2-[[1-[5-(Diaminométhylidèneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-méthylpentanoyl]amino]butanoïque des composés similaires, c'est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. Cela le rend particulièrement précieux pour certaines applications où d'autres composés peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C28H43N7O8 |
|---|---|
Poids moléculaire |
605.7 g/mol |
Nom IUPAC |
2-[[2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31) |
Clé InChI |
WNCIWSMKRPFIJY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


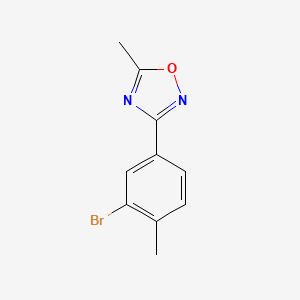
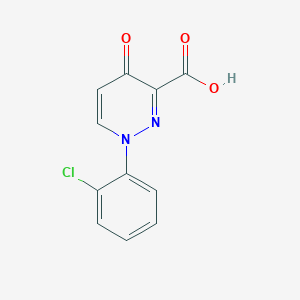

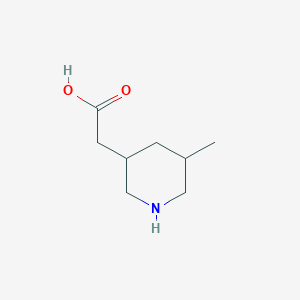
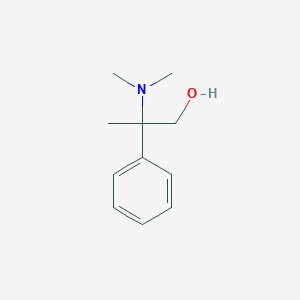
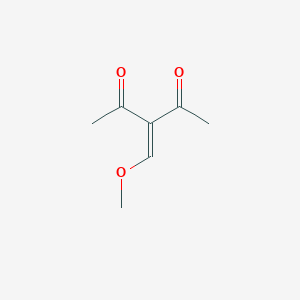
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
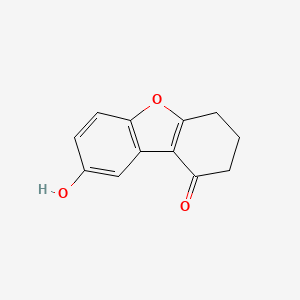
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
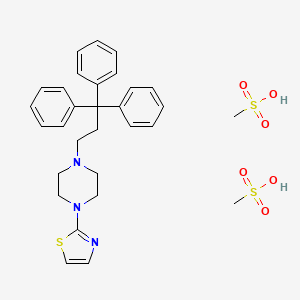

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

